Diperodon anhydrous, (S)-
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Overview
Description
Chemical Reactions Analysis
Diperodon anhydrous, (S)- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the phenylurethane moiety.
Common reagents and conditions used in these reactions include standard organic solvents and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diperodon anhydrous, (S)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Diperodon anhydrous, (S)- involves the inhibition of sodium ion transmembrane transport . This inhibition prevents the propagation of nerve impulses, resulting in local anaesthetic effects. The compound targets sodium channels in nerve cells, blocking the influx of sodium ions and thereby preventing depolarization and subsequent nerve signal transmission .
Comparison with Similar Compounds
Diperodon anhydrous, (S)- is unique among phenylurethane derivatives due to its specific structure and local anaesthetic activity . Similar compounds include other phenylcarbamic acid esters, such as:
Procaine: Another local anaesthetic with a different structure and mechanism of action.
Lidocaine: A widely used local anaesthetic with a different chemical structure but similar effects.
Benzocaine: A local anaesthetic with a simpler structure and different pharmacokinetic properties.
These compounds share some similarities in their anaesthetic effects but differ in their chemical structures, mechanisms of action, and pharmacokinetic profiles .
Properties
CAS No. |
74664-38-3 |
---|---|
Molecular Formula |
C22H27N3O4 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
[(2S)-2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate |
InChI |
InChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27)/t20-/m0/s1 |
InChI Key |
YUGZHQHSNYIFLG-FQEVSTJZSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@@H](COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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